molecular formula C16H20N2O2 B1392943 Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate CAS No. 1208220-88-5

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate

Cat. No.: B1392943
CAS No.: 1208220-88-5
M. Wt: 272.34 g/mol
InChI Key: JHCYDAZKJXDNQS-UHFFFAOYSA-N
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Description

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H20N2O2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Scientific Research Applications

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate, have been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This interaction suggests potential antibacterial properties. Additionally, this compound may interact with GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

Cellular Effects

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of monoamine transporters, affecting neurotransmitter levels and signaling in neuronal cells . This modulation can lead to changes in gene expression and metabolic activity, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like enoyl-ACP reductase . This inhibition disrupts the enzyme’s activity, leading to downstream effects on metabolic pathways. Additionally, the compound’s interaction with GABAA receptors suggests it may influence ion channel activity, altering neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses or potential toxicity.

Dosage Effects in Animal Models

The effects of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity or disruption of metabolic processes . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of enoyl-ACP reductase affects fatty acid synthesis, altering lipid metabolism in bacterial cells . Additionally, the compound’s impact on monoamine transporters can influence neurotransmitter metabolism in neuronal cells .

Transport and Distribution

The transport and distribution of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its interaction with GABAA receptors suggests it may be preferentially localized in neuronal tissues, affecting synaptic transmission .

Subcellular Localization

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with GABAA receptors indicates a potential localization in synaptic membranes, where it can modulate neurotransmitter release and neuronal excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyano and ester groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13/h3-7,14-15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCYDAZKJXDNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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